molecular formula C6H15ClN2O3 B2520329 (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride CAS No. 108691-26-5

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride

Cat. No.: B2520329
CAS No.: 108691-26-5
M. Wt: 198.65
InChI Key: MJXVOTKVFFAZQJ-TYSVMGFPSA-N
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Description

(2R,5R)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (CAS 13204-98-3) is a stereospecific hydrochloride salt of a hydroxy-substituted lysine derivative. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of 198.65 g/mol . The compound is commonly referred to by synonyms such as DL-5-hydroxylysine hydrochloride, 5-hydroxy-DL-lysine hydrochloride, and 2,6-diamino-5-hydroxycaproic acid hydrochloride, reflecting its structural and functional features .

This compound is utilized in biochemical research, particularly in studies involving collagen biosynthesis and post-translational modifications, where hydroxylysine residues play critical roles in crosslinking . However, commercial availability has been discontinued by suppliers like CymitQuimica as of 2025 , necessitating exploration of structurally or functionally related analogs.

Properties

IUPAC Name

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVOTKVFFAZQJ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108691-26-5
Record name (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride typically involves multiple steps, including the use of chiral auxiliaries to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, followed by several steps to introduce the amino and hydroxyl groups . The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction, which is directed by a chiral auxiliary such as L-proline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Enzymatic Hydrazine Bond Formation

This compound participates in enzymatic pathways involving hydrazine synthases. Key findings include:

  • Substrate for Hydrazine Synthetases : As N⁶-hydroxy-L-lysine (L-35 ), it reacts with α-ketoglutarate-dependent enzymes (e.g., PipS, Apy9) to form hydrazine bonds. For example, it couples with non-hydroxylated amino acids (e.g., alanine, glutamic acid) in ATP-dependent reactions, yielding intermediates like N⁶-((carboxymethyl)amino)-L-lysine (50 ) .

  • Side Reactions : Under non-ideal conditions, the hydroxy group undergoes spontaneous dehydration to form imines (L-31 ) and aldehydes (L-32 ) .

Reaction Type Enzyme InvolvedSubstratesProducts
Hydrazine bond formationPipS, Apy9L-35 + α-ketoglutarate/ATPHydrazine intermediates (e.g., 50 )
DehydrationNon-enzymaticL-35 Imine (L-31 ), aldehyde (L-32 )

Oxidative Cleavage in Biosynthetic Pathways

The hydrazine intermediate (50 ) derived from L-35 undergoes oxidative cleavage by FAD-dependent oxidoreductases (e.g., Spb39, Apy10). This reaction produces hydrazinoacetic acid (51 ) or γ-amine-based hydrazines (60 ), depending on the enzyme’s regioselectivity .

Mechanistic Steps :

  • Activation : Hydroxylation of L-lysine to L-35 via flavin-dependent monooxygenases (e.g., Spb38).

  • Cleavage : Enzymatic oxidation of the C–N bond in 50 , releasing pyruvate (61 ) or 2-aminoadipate-6-semialdehyde (62 ) .

Scientific Research Applications

2.1. Protein Modification

One of the primary applications of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is in the modification of proteins. The hydroxyl group can participate in glycosylation processes or serve as a reactive site for conjugation with other biomolecules. This modification can enhance protein stability and activity.

Case Study: Collagen Synthesis

Research has indicated that 5-hydroxylysine plays a crucial role in collagen synthesis, where it contributes to cross-linking within collagen fibers. This property is vital for maintaining structural integrity in connective tissues .

3.1. Potential Antioxidant Properties

Studies suggest that compounds similar to this compound may exhibit antioxidant properties. By scavenging free radicals, these compounds can potentially protect cells from oxidative stress-related damage.

Case Study: Neuroprotection

In neurobiological research, derivatives of hydroxylysine have been investigated for their neuroprotective effects against conditions such as Alzheimer's disease. The ability of these compounds to modulate oxidative stress pathways highlights their therapeutic potential .

4.1. Dietary Supplementation

This compound has been explored as a dietary supplement due to its role in amino acid metabolism and protein synthesis. Its inclusion in nutritional formulations aims to enhance muscle recovery and growth.

Case Study: Athletic Performance Enhancement

Clinical trials have examined the effects of hydroxylysine supplementation on athletic performance and recovery times post-exercise. Results indicate improved muscle repair rates and reduced soreness among participants .

Mechanism of Action

The mechanism of action of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride, differing in stereochemistry, substituents, or salt forms. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Stereochemistry Salt Form Applications Status
This compound 13204-98-3 C₆H₁₅ClN₂O₃ 198.65 Hydroxylysine derivative, dual amino groups 2R,5R Hydrochloride Collagen research, biochemical intermediates Discontinued
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O·2HCl 220.11 Shorter carbon chain, amide group 2S Dihydrochloride Peptide synthesis, unknown toxicology Available
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride 1955482-78-6 C₁₄H₁₈ClF₃N₂O₃ 354.75 Trifluoromethyl, phenylformamido substituents 2R,5R Hydrochloride Pharmaceutical intermediate (unconfirmed) Available
(2S,5S)-2,6-Diamino-5-hydroxyhexanoic acid (free base) 18899-29-1 C₆H₁₃N₂O₃ 161.18 No hydrochloride salt 2S,5S Free base Research applications Under development
(2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid (free base) 1190-94-9 C₆H₁₃N₂O₃ 161.18 Stereoisomer of target compound 2S,5R Free base Biochemical studies Under development

Structural and Functional Differences

Carbon Chain Length and Substituents The target compound features a 6-carbon backbone with hydroxyl and dual amino groups. In contrast, (2S)-2,5-diaminopentanamide dihydrochloride has a 5-carbon chain and an amide group, reducing its hydrophilicity . The trifluoro derivative (CAS 1955482-78-6) introduces lipophilic trifluoromethyl and phenylformamido groups, likely enhancing membrane permeability but reducing aqueous solubility .

Stereochemical Variations

  • The (2S,5S) and (2S,5R) free base isomers (CAS 18899-29-1 and 1190-94-9) highlight the importance of stereochemistry in biological activity. For example, the (2R,5R) configuration in the target compound may optimize binding to collagen-modifying enzymes compared to its stereoisomers .

Salt Forms and Physicochemical Properties Hydrochloride salts (e.g., target compound) generally exhibit higher solubility in aqueous media compared to free bases. The dihydrochloride form of (2S)-2,5-diaminopentanamide further enhances solubility but may increase hygroscopicity .

Biological Activity

(2R,5R)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride, also known as DAAH, is an amino acid derivative with potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in antimicrobial research and enzyme inhibition. This article reviews the biological activity of DAAH, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

DAAH is characterized by its unique stereochemistry and functional groups that contribute to its biological properties. The molecular formula is C6H14ClN2O3C_6H_{14}ClN_2O_3, and it features two amino groups and a hydroxyl group that are critical for its interaction with biological targets.

DAAH has been studied primarily for its inhibitory effects on specific enzymes and its potential as an antimicrobial agent. Key mechanisms include:

  • Inhibition of Glutamine Synthetase : DAAH acts as an inhibitor of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism in bacteria. Studies have shown that DAAH analogs exhibit significant inhibitory activity against Mycobacterium tuberculosis GS, with IC50 values reported around 610 µM . This inhibition disrupts the synthesis of glutamine, which is vital for bacterial growth.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly in the context of rising antibiotic resistance.

Efficacy Against Mycobacterial Infections

A study highlighted the efficacy of DAAH derivatives in inhibiting Mycobacterium tuberculosis. The research involved virtual screening and synthesis of analogs that showed promising results against the pathogen's GS. The most effective compounds were identified through structure-activity relationship (SAR) studies .

Table: Biological Activity Summary

Activity Target IC50 (µM) Reference
Glutamine Synthetase InhibitionMycobacterium tuberculosis610 ± 15
Antimicrobial ActivityVarious pathogensVariable

Case Studies

  • Inhibition of Glutamine Synthetase : In a study focusing on the inhibition of GS from Mycobacterium tuberculosis, DAAH was found to effectively compete with glutamate for binding at the enzyme's active site. The binding interactions were elucidated through molecular docking studies, indicating that DAAH forms critical hydrogen bonds with key residues in the enzyme .
  • Antimicrobial Efficacy : In vitro assays demonstrated that DAAH exhibits broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) being determined for various strains . This positions DAAH as a potential lead compound for antibiotic development.

Safety and Toxicity

While the biological activity of DAAH is promising, safety evaluations are crucial. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further toxicological assessments are necessary to confirm its safety profile before clinical applications can be considered .

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